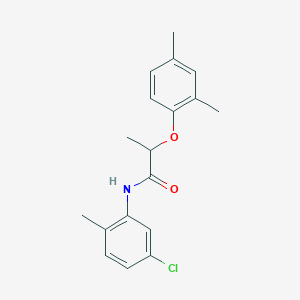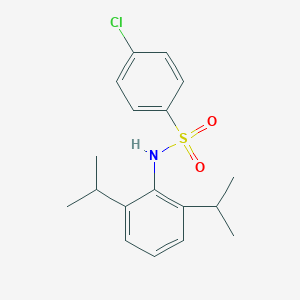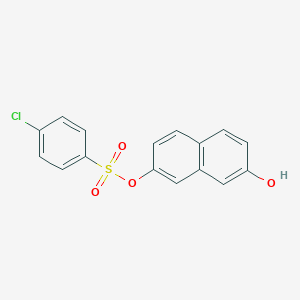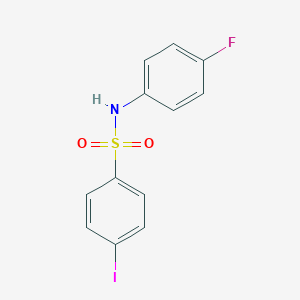
N-(4-fluorophenyl)-4-iodobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-iodobenzenesulfonamide, also known as PF-3845, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural chemicals in the body that play a role in pain, inflammation, and other physiological processes. PF-3845 has been studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and cancer.
Wirkmechanismus
N-(4-fluorophenyl)-4-iodobenzenesulfonamide works by inhibiting FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids activate cannabinoid receptors in the body, which play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, N-(4-fluorophenyl)-4-iodobenzenesulfonamide enhances the activity of endocannabinoids, leading to a reduction in pain, inflammation, and other symptoms.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-iodobenzenesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation by increasing endocannabinoid levels in the body. It has also been shown to have anxiolytic and antidepressant effects by modulating the activity of the endocannabinoid system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-fluorophenyl)-4-iodobenzenesulfonamide is its potency and selectivity for FAAH. This makes it a useful tool for studying the role of FAAH and the endocannabinoid system in various physiological processes. However, one limitation of N-(4-fluorophenyl)-4-iodobenzenesulfonamide is its relatively short half-life, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluorophenyl)-4-iodobenzenesulfonamide. One area of interest is its potential therapeutic applications in cancer. N-(4-fluorophenyl)-4-iodobenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its potential as a cancer treatment. Another area of interest is its potential as a treatment for substance abuse disorders. N-(4-fluorophenyl)-4-iodobenzenesulfonamide has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its potential as a treatment for addiction in humans.
Synthesemethoden
N-(4-fluorophenyl)-4-iodobenzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-iodobenzenesulfonyl chloride with 4-fluoroaniline, followed by the addition of sodium hydride and N,N-dimethylformamide. The resulting intermediate is then treated with N-chlorosuccinimide and trifluoroacetic acid to yield N-(4-fluorophenyl)-4-iodobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-4-iodobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-(4-fluorophenyl)-4-iodobenzenesulfonamide has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Eigenschaften
Produktname |
N-(4-fluorophenyl)-4-iodobenzenesulfonamide |
|---|---|
Molekularformel |
C12H9FINO2S |
Molekulargewicht |
377.18 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C12H9FINO2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H |
InChI-Schlüssel |
XUIGFLPOKPJKFV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)I)F |
Kanonische SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



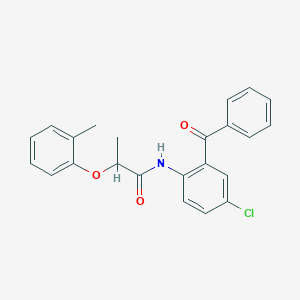

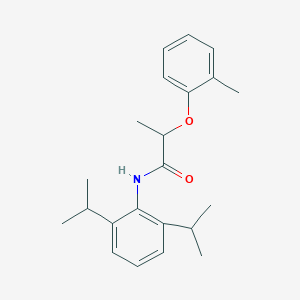
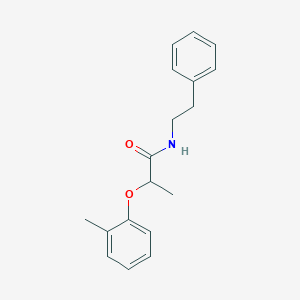
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-methylphenoxy)propanamide](/img/structure/B309803.png)

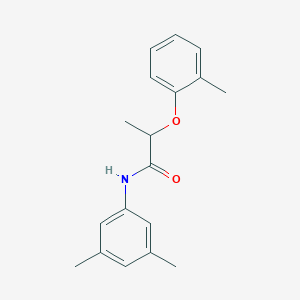
![2-(2-methylphenoxy)-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B309806.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B309807.png)
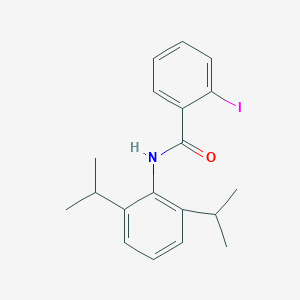
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-ethoxyacetamide](/img/structure/B309810.png)
